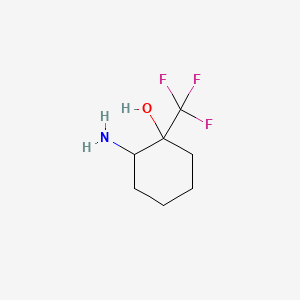

2-Amino-1-(trifluoromethyl)cyclohexan-1-ol

CAS No.: 1334149-27-7

Cat. No.: VC4542793

Molecular Formula: C7H12F3NO

Molecular Weight: 183.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334149-27-7 |

|---|---|

| Molecular Formula | C7H12F3NO |

| Molecular Weight | 183.174 |

| IUPAC Name | 2-amino-1-(trifluoromethyl)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-2-1-3-5(6)11/h5,12H,1-4,11H2 |

| Standard InChI Key | KWSACQWMYUUSMV-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)N)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-amino-1-(trifluoromethyl)cyclohexan-1-ol, reflects its cyclohexane ring substituted at positions 1 and 2 with a hydroxyl group and a trifluoromethyl group, respectively, alongside an amino group at position 2. The SMILES notation (C1CCC(C(C1)N)(C(F)(F)F)O) and InChIKey (KWSACQWMYUUSMV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties .

The cyclohexane ring adopts a chair conformation, with the trifluoromethyl group occupying an axial or equatorial position depending on steric and electronic factors. Density functional theory (DFT) studies on analogous trifluoromethylated cyclohexanols suggest that the electronegative CF3 group influences ring puckering and hydrogen-bonding capabilities .

Physicochemical Properties

Key physicochemical parameters include:

The compound’s solubility remains uncharacterized, though its polar functional groups (hydroxyl, amino) suggest moderate solubility in polar aprotic solvents. The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability in biological systems.

Synthesis and Stereochemical Control

Synthetic Pathways

While no explicit synthesis of 2-amino-1-(trifluoromethyl)cyclohexan-1-ol is documented, analogous compounds like dibenzylamino-1-trifluoromethylcyclohexan-1-ol provide methodological templates . A plausible route involves:

-

Cyclohexanone Trifluoromethylation: Reaction of cyclohexanone with Ruppert’s reagent (CF3TMS) in the presence of a fluoride catalyst to yield 1-trifluoromethylcyclohexan-1-ol .

-

Amination: Reductive amination using ammonium acetate or benzylamine derivatives with NaBH(OAc)3 as a reducing agent .

For example, cis-4-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol was synthesized via Swern oxidation followed by trifluoromethylation and stereoselective amination . Adapting this protocol could yield the target compound by modifying protecting groups and reaction conditions.

Stereochemical Considerations

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for the [M+H]+ ion (m/z 184.09438) and other adducts ([M+Na]+, m/z 206.07632) confirm the molecular formula . Collision cross section (CCS) values, predicted using ion mobility spectrometry, range from 137.0 Ų ([M-H]-) to 147.2 Ų ([M+NH4]+), aiding in structural elucidation and differentiation from isomers .

Nuclear Magnetic Resonance (NMR)

Though experimental NMR data for this compound is unavailable, spectra of similar trifluoromethylated cyclohexanols show characteristic shifts:

-

¹⁹F NMR: CF3 groups exhibit resonances near -60 to -70 ppm .

-

¹H NMR: Axial hydroxyl protons appear as broad singlets at δ 2.5–3.5 ppm, while amino protons resonate at δ 1.5–2.5 ppm.

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms.

-

Biological Screening: Evaluating antimicrobial, anticancer, and CNS activity in vitro.

-

Solubility Optimization: Prodrug strategies (e.g., esterification) to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume